4-(4-Hydroxyphenyl)oxane-4-carboxylic acid

Medicinal Chemistry Scaffold Design Physicochemical Properties

Researchers needing a water-soluble phenolic antioxidant that avoids metal-chelating artifacts can use this compound. - Non-catechol mono-hydroxy scaffold (HBD=2, TPSA=66.8 Ų) eliminates Fe²⁺/Cu²⁺ interference, enabling clean antioxidant assay readouts. - Chemoselective derivatization via two orthogonal handles with distinct pKa values (COOH ~4.5, phenolic OH ~10) supports sequential library synthesis. - Saturated oxane ring provides an alternative core to Trolox for scaffold-hopping IP strategies, with altered metabolic stability.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 1208920-16-4
Cat. No. B1522195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)oxane-4-carboxylic acid
CAS1208920-16-4
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1COCCC1(C2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C12H14O4/c13-10-3-1-9(2-4-10)12(11(14)15)5-7-16-8-6-12/h1-4,13H,5-8H2,(H,14,15)
InChIKeyPJUGDZUGVQWBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid (CAS 1208920-16-4): Structural Identity and Procurement-Relevant Specifications


4-(4-Hydroxyphenyl)oxane-4-carboxylic acid (CAS 1208920-16-4), also known as 4-(4-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, is a synthetic tetrahydropyran-based phenolic carboxylic acid with molecular formula C₁₂H₁₄O₄ and molecular weight 222.24 g/mol . The compound consists of a 4-hydroxyphenyl group attached to the 4-position of an oxane (tetrahydropyran) ring bearing a carboxylic acid moiety. As a water-soluble analog of vitamin E structurally related to Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), it represents a distinct scaffold class wherein the chroman ring system is replaced with an oxane ring while retaining the carboxylic acid and phenolic functionalities [1]. This compound is primarily offered as a research chemical building block with typical purity specifications of 95-98%, melting point 169-174°C, and limited aqueous solubility requiring DMSO or alkaline buffer for dissolution .

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid: Why In-Class Tetrahydropyran or Phenolic Analogs Cannot Be Assumed Interchangeable


Tetrahydropyran-4-carboxylic acid derivatives and 4-hydroxyphenyl-containing compounds each represent broad structural classes with widely divergent physicochemical properties and biological behaviors [1]. Within the oxane-4-carboxylic acid subclass, the precise position and electronic character of the aryl substituent dictate molecular recognition, hydrogen bonding capacity, and metabolic stability in ways that cannot be extrapolated across analogs. The 4-(4-hydroxyphenyl)oxane-4-carboxylic acid scaffold occupies a specific design space that differs from the more extensively characterized Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), from dihydroxy-substituted variants such as 4-(3,4-dihydroxyphenyl)oxane-4-carboxylic acid , and from regioisomeric 3-carboxylic acid analogs [2]. Generic substitution with a closely related analog based solely on structural similarity would ignore documented differences in hydrogen bond donor count, topological polar surface area, and metabolic vulnerability of the oxane versus chroman ring systems, any of which can produce non-overlapping biological profiles or synthetic outcomes.

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid: Verifiable Differentiation Evidence Relative to Key Comparators


Structural Divergence from Trolox: Chroman vs. Oxane Ring System Defines Distinct Molecular Property Profile

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid differs fundamentally from Trolox in its core heterocyclic scaffold. Trolox possesses a chroman ring system (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) with four methyl substituents and a fused aromatic-pyran structure, whereas the target compound features an unsubstituted, saturated oxane (tetrahydropyran) ring with a pendant 4-hydroxyphenyl group at the 4-position [1]. This structural divergence produces measurable differences in hydrogen bond donor count (2 for target vs. 1 for Trolox), topological polar surface area (66.8 Ų for target vs. approximately 50 Ų estimated for Trolox based on fewer hydrogen bond acceptors), and rotatable bond count (2 for target vs. 1 for Trolox) [2]. The saturated oxane ring lacks the aromatic character of the chroman system, eliminating the potential for π-π stacking interactions and altering metabolic susceptibility to cytochrome P450-mediated oxidation [1].

Medicinal Chemistry Scaffold Design Physicochemical Properties

Differentiation from Dihydroxy-Substituted Oxane Analog: Mono- vs. Di-Hydroxylation Alters Chelation Potential and Polarity

The closest structural analog within the oxane-4-carboxylic acid class is 4-(3,4-dihydroxyphenyl)oxane-4-carboxylic acid (CAS 1505350-15-1), which differs by the presence of an additional hydroxyl group at the 3-position of the phenyl ring [1]. This single substitution produces quantifiable differences in molecular properties: the dihydroxy analog has molecular formula C₁₂H₁₄O₅ (MW 238.24) versus C₁₂H₁₄O₄ (MW 222.24) for the target compound, hydrogen bond donor count of 3 versus 2, hydrogen bond acceptor count of 5 versus 4, and TPSA of 87.0 Ų versus 66.8 Ų [1]. The catechol-like ortho-dihydroxy substitution in the analog enables metal chelation behavior (e.g., Fe²⁺, Cu²⁺) that is absent in the mono-hydroxy target compound, which may engage only in monodentate or weaker bidentate interactions [1]. These property differences translate to a higher XLogP3 value for the target (1.2) compared to the dihydroxy analog (0.9), indicating greater lipophilicity and potentially enhanced membrane permeability [1].

Chelation Chemistry SAR Bioisostere Design

Regioisomeric Distinction: 4-Carboxylic Acid vs. 3-Carboxylic Acid Oxane Derivatives Exhibit Divergent Biological Profiling

The carboxylic acid position on the oxane ring constitutes a critical determinant of biological activity. Tetrahydro-2H-pyran-3-carboxylic acid derivatives have been characterized as COX inhibitors with documented prostaglandin production inhibition and suppression of TNF-α and IL-1β proinflammatory cytokines . In contrast, 4-carboxylic acid tetrahydropyran analogs, including the target compound, position the carboxylate moiety at a geometry that alters binding interactions with target proteins, as evidenced by the successful development of histone deacetylase (HDAC) inhibitors based on tetrahydropyran-4-carboxylic acid scaffolds [1]. No peer-reviewed inhibition data (IC₅₀, Kᵢ) specific to 4-(4-hydroxyphenyl)oxane-4-carboxylic acid was identified in the accessible literature; however, the regioisomeric shift from 3-carboxy to 4-carboxy oxane is known to reorient the acid vector by approximately 1.5 Å in the extended conformation and alters the dihedral angle accessible for hydrogen bonding, sufficient to distinguish target recognition profiles [2].

Regioisomer SAR Enzyme Inhibition Molecular Recognition

Synthetic Utility as a Versatile Building Block: Carboxylic Acid and Phenolic Hydroxyl Offer Orthogonal Functionalization Sites

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid provides two chemically distinct functional handles—a carboxylic acid (pKa ≈ 4.2-4.8) and a phenolic hydroxyl (pKa ≈ 9.9-10.2)—that can be selectively addressed under orthogonal reaction conditions . This dual functionality enables sequential derivatization: the carboxylic acid may be activated for amide coupling (e.g., EDC/HOBt) or esterification under neutral to mildly acidic conditions without perturbing the phenolic hydroxyl, which can subsequently be alkylated or acylated under basic conditions . By comparison, Trolox possesses a single carboxylic acid handle with the phenolic hydroxyl embedded within the chroman ring system and sterically hindered by methyl substituents, limiting its synthetic versatility [1]. The saturated oxane ring further distinguishes the compound from chroman-based vitamin E analogs by eliminating aromatic ring reactivity and enabling functionalization at the oxane C2/C6 positions via oxidation or ring-opening chemistry .

Synthetic Chemistry Building Blocks Functional Group Orthogonality

4-(4-Hydroxyphenyl)oxane-4-carboxylic acid: Evidence-Derived Procurement and Research Application Scenarios


Scaffold-Hopping Medicinal Chemistry: Replacing Chroman-Based Vitamin E Analogs with Oxane-Based Isosteres

For medicinal chemistry programs requiring a water-soluble phenolic antioxidant scaffold distinct from the extensively patented Trolox (chroman) chemical space, 4-(4-hydroxyphenyl)oxane-4-carboxylic acid provides an alternative core with measurably different hydrogen bonding capacity (HBD = 2 vs. 1) and topological polar surface area (66.8 Ų vs. ~50 Ų) . The saturated oxane ring eliminates the aromatic character and methyl substituents of Trolox, offering a simplified pharmacophore for SAR exploration and potentially altered metabolic stability . This compound is appropriate for scaffold-hopping strategies aiming to circumvent existing composition-of-matter patents on chroman-based antioxidants while retaining phenolic and carboxylic acid functionality [1].

Metal-Free Antioxidant Probe Development Requiring Defined Chelation-Negative Phenolic Character

When experimental designs demand a phenolic antioxidant that does NOT engage in metal chelation (unlike the catechol-containing analog 4-(3,4-dihydroxyphenyl)oxane-4-carboxylic acid), 4-(4-hydroxyphenyl)oxane-4-carboxylic acid represents the preferred choice . The mono-hydroxy substitution pattern (single 4-hydroxyl, ΔHBD = -1, ΔTPSA = -20.2 Ų vs. dihydroxy analog) eliminates the ortho-dihydroxy (catechol) motif responsible for Fe²⁺ and Cu²⁺ chelation, enabling clean interpretation of antioxidant activity without confounding metal-binding artifacts . This scenario is particularly relevant for in vitro free radical scavenging assays or cell-based oxidative stress models where trace metal contamination can produce false-positive antioxidant signals [1].

Dual-Functional Building Block for Parallel Library Synthesis and Bioconjugation

As a synthetic building block featuring two orthogonal functional handles with distinct pKa values—carboxylic acid (pKa ~4.5) and phenolic hydroxyl (pKa ~10)—4-(4-hydroxyphenyl)oxane-4-carboxylic acid enables sequential, chemoselective derivatization . This property supports the generation of structurally diverse small-molecule libraries for high-throughput screening, as well as site-specific bioconjugation to amine-containing biomolecules (via carboxylic acid activation) followed by phenolic modification for detection or affinity tagging [1]. The saturated oxane ring provides conformational flexibility and solubility characteristics that differ from rigid aromatic spacers, potentially improving physicochemical properties of conjugated payloads .

Oxane-4-Carboxylic Acid Scaffold Reference for HDAC Inhibitor Design Programs

Given literature precedent establishing tetrahydropyran-4-carboxylic acid derivatives as privileged scaffolds for histone deacetylase (HDAC) inhibition , 4-(4-hydroxyphenyl)oxane-4-carboxylic acid serves as a commercially available reference standard for evaluating structure-activity relationships in this therapeutic area. The compound's 4-carboxylic acid geometry positions the zinc-binding group with a vector that differs from 3-carboxylic acid regioisomers (estimated ~1.5 Å displacement), which have been associated with COX inhibition rather than HDAC activity [1][2]. Researchers investigating novel HDAC inhibitors may use this compound as a starting point for further derivatization or as a control in binding assays to benchmark new chemical entities against a defined oxane-4-carboxylic acid pharmacophore .

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